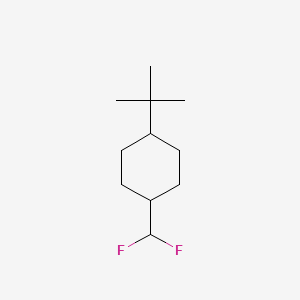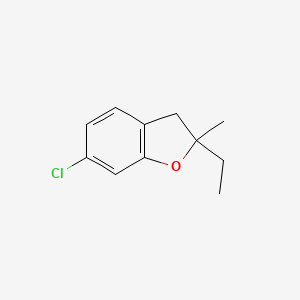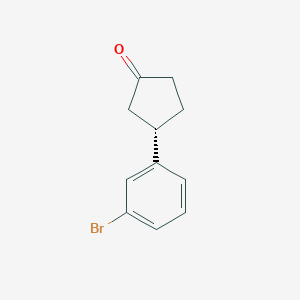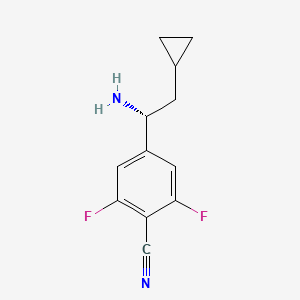
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane is an organic compound characterized by the presence of a tert-butyl group and a difluoromethyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-4-(difluoromethyl)cyclohexane typically involves the introduction of the tert-butyl and difluoromethyl groups onto a cyclohexane ring. One common method is the radical trifluoromethylation of cyclohexane derivatives. This process involves the generation of difluoromethyl radicals, which then react with the cyclohexane ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized reactors and conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of this process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the cyclohexane ring .
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Tert-butyl)-4-(difluoromethyl)cyclohexane involves its interaction with molecular targets and pathways within a system. The difluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors, potentially leading to specific biological effects. The tert-butyl group can also affect the compound’s steric properties, influencing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Tert-butyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a difluoromethyl group.
1-(Tert-butyl)-4-chlorocyclohexane: Contains a chlorine atom instead of a difluoromethyl group.
1-(Tert-butyl)-4-hydroxycyclohexane: Features a hydroxyl group in place of the difluoromethyl group.
Uniqueness
1-(Tert-butyl)-4-(difluoromethyl)cyclohexane is unique due to the presence of both the tert-butyl and difluoromethyl groups, which confer distinct chemical and physical properties. The difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
2089651-44-3 |
|---|---|
Molekularformel |
C11H20F2 |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
1-tert-butyl-4-(difluoromethyl)cyclohexane |
InChI |
InChI=1S/C11H20F2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZDIALGPJKJALAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)

![6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hcl](/img/structure/B13051057.png)
![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)







